Drosomycin-2 is an antimicrobial peptide that plays a crucial role in the innate immune response of Drosophila melanogaster, particularly against fungal infections. It is part of the drosomycin family, which is known for its antifungal properties and is synthesized in response to immune challenges. Drosomycin-2 is primarily produced in the fat body, a tissue analogous to the mammalian liver, during systemic immune responses.
Drosomycin-2 was first isolated from the hemolymph of immune-challenged Drosophila melanogaster. This peptide is induced by the Toll signaling pathway, which is activated upon infection with pathogens such as fungi and Gram-positive bacteria. The expression of drosomycin genes, including drosomycin-2, is regulated by various factors including ecdysone signaling and microRNAs that modulate the immune response .
Drosomycin-2 belongs to the class of antimicrobial peptides, specifically categorized under defensins and other related peptides. These peptides are characterized by their ability to disrupt microbial membranes, thereby exhibiting potent antifungal and antibacterial activities. The drosomycin family includes several variants, each with distinct structural and functional properties .
The synthesis of drosomycin-2 can be achieved through recombinant DNA technology. The gene encoding drosomycin-2 is cloned into expression vectors such as pET-28a, allowing for the production of the peptide in bacterial systems like Escherichia coli. The synthesis involves several steps:
Refolding typically involves solubilizing inclusion bodies in a denaturation buffer containing guanidine hydrochloride and β-mercaptoethanol, followed by gradual dilution into refolding buffer to promote proper disulfide bond formation . Characterization methods such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the identity and purity of the synthesized peptide.
Drosomycin-2 exhibits a compact structure stabilized by multiple disulfide bridges. It typically contains eight cysteine residues that form four intramolecular disulfide bonds, contributing to its stability and resistance to proteolytic degradation. The three-dimensional structure can be elucidated using techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy .
The molecular formula for drosomycin-2 is C_64H_104N_18O_16S_4, with a molecular weight of approximately 1,432 Da. Its structural features include a series of β-strands and α-helices that facilitate its interaction with microbial membranes.
Drosomycin-2 primarily acts through membrane disruption mechanisms against fungal pathogens. It binds to negatively charged components on microbial surfaces, leading to pore formation and subsequent cell lysis. This action can be quantified through assays measuring the inhibition of fungal growth in vitro .
The lethal concentration required for effective antimicrobial activity can be determined through dose-response experiments where varying concentrations of drosomycin-2 are tested against specific fungal strains. The resulting data can be plotted to establish a concentration-response curve.
The mechanism by which drosomycin-2 exerts its antifungal effects involves several steps:
Data supporting this mechanism includes studies demonstrating reduced viability of fungal cells upon treatment with drosomycin-2 in controlled laboratory settings .
Drosomycin-2 is a hydrophilic peptide with a high solubility in aqueous solutions at physiological pH levels. It exhibits stability across a range of temperatures but may lose activity if exposed to extreme conditions.
The peptide's chemical stability is attributed to its disulfide bonds, which confer resistance against thermal denaturation and enzymatic degradation. Its antimicrobial activity is influenced by pH and ionic strength, which can modulate its interaction with microbial membranes .
Drosomycin-2 has significant applications in research related to immunology and microbiology:
Furthermore, understanding the structure-function relationship of drosomycin-2 can lead to innovations in drug design aimed at combating resistant fungal strains .
Drosomycin-2 (Dro2) is a paralog of the prototypical antifungal peptide Drosomycin (Drs) encoded within the drosomycin multigene family located on the left arm of chromosome 3L (63D2) in Drosophila melanogaster. This family comprises seven genes (Drs, Dro1–Dro6) organized into three clusters (C1–C3) spanning ~56 kb. Unlike Drs, which is highly inducible by pathogens, Dro2 exhibits constitutive expression across developmental stages (larvae, pupae, adults) and displays injury-responsive upregulation. Gene duplication events in the melanogaster group’s ancestor led to this family expansion, with Dro2 sharing ~60% amino acid identity with Drs but distinct functional properties [6] [10].
Table 1: Classification and Expression Profile of Drosomycin Family Genes
Gene | Genomic Cluster | Constitutive Expression | Injury-Responsive | Microbe-Inducible |
---|---|---|---|---|
Drs | C1 | Yes | Weak | Strong (Fungi/G⁺ bacteria) |
Dro2 | C1 | Yes | Yes | Moderate |
Dro3 | C2 | Yes (Larvae/Adults) | Yes | Weak |
Dro4 | C2 | Yes (Larvae/Adults) | No | No |
Dro5 | C3 | Yes (Larvae/Adults) | Weak | Moderate (Fungi) |
Dro1/6 | C1/C3 | No | No | No |
Data compiled from gene expression studies [6] [9] [10]
Dro2 belongs to the cysteine-stabilized α-helical and β-sheet (CSαβ) defensin superfamily. Structural analyses reveal that drosomycins, including Dro2, share a conserved fold with plant defensins (e.g., Rs-AFP2 from radish) and antifungal peptides from arthropods (e.g., scorpion neurotoxins). This scaffold comprises an α-helix linked to a triple-stranded β-sheet stabilized by four disulfide bridges, including a unique "wrapper disulfide" (Cys1-Cys8) connecting the N- and C-termini. Phylogenetic evidence supports horizontal gene transfer of this scaffold from plants to ancestral ecdysozoans, followed by lineage-specific diversification. In Drosophila takahashii, for example, Dro2 orthologs (DtDRS-2) retain the core scaffold, while variants lacking the wrapper disulfide (DtDRS-11) evolve antibacterial functions—illustrating evolutionary neofunctionalization [1] [3] [10].
Table 2: Structural and Evolutionary Features of Drosomycin-2 and Relatives
Feature | Dro2 (D. melanogaster) | Plant Defensins (e.g., Rs-AFP2) | Three-Disulfide Variants (e.g., DtDRS-11) |
---|---|---|---|
Disulfide Bridges | 4 (Incl. wrapper bridge) | 4 (No wrapper bridge) | 3 (Missing wrapper bridge) |
Primary Activity | Antifungal | Antifungal | Antibacterial |
Structural Fold | CSαβ | CSαβ | Partially unfolded CSαβ |
Key Conserved Residues | Asp1, Trp14, Gly9, Glu26 | Similar charged/hydrophobic residues | Variable charged surfaces |
Data derived from structural and phylogenetic studies [1] [3] [5]
Dro2 contributes to immune surveillance through dual expression modes:
Post-transcriptional regulation fine-tunes Dro2 activity. The miR-310–313 cluster targets the Dro2 3’UTR, dampening its expression to prevent immune overactivation. Similarly, the lncRNA CR11538 sequesters Dif, reducing Dro2 transcription under homeostasis [7].
Table 3: Immune Expression Regulators of Drosomycin-2
Regulatory Mode | Regulator | Effect on Dro2 | Biological Role |
---|---|---|---|
Transcriptional | Toll/Dif (Fat body) | Upregulation | Systemic antifungal defense |
IMD (Epithelia) | Constitutive maintenance | Barrier immunity | |
Post-transcriptional | miR-310–313 cluster | Repression | Prevention of immunopathology |
lncRNA CR11538 | Repression via Dif decoy | Immune homeostasis |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: